molecular formula C19H22ClN3O6S2 B11418309 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B11418309
M. Wt: 488.0 g/mol
InChI Key: AAYYGKKBGVFCAO-UHFFFAOYSA-N
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the sulfonyl and carboxamide groups: These functional groups can be introduced through sulfonylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moiety.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pyrimidine derivatives with potential biological activities.

Biology

In biological research, such compounds are often studied for their interactions with enzymes, receptors, or other biomolecules. They may serve as inhibitors or activators of specific biological pathways.

Medicine

Pyrimidine derivatives are known for their potential therapeutic applications, including as antiviral, anticancer, or antimicrobial agents. The specific compound may be investigated for its efficacy in treating various diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide: A simpler analog with similar functional groups.

    N-(4-methoxybenzyl)pyrimidine-4-carboxamide: Lacks the chloro and sulfonyl groups but retains the core pyrimidine structure.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide: Contains the dioxidotetrahydrothiophen moiety but lacks other substituents.

Uniqueness

The unique combination of functional groups in 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide may confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness can be explored through comparative studies to identify specific advantages or applications.

Properties

Molecular Formula

C19H22ClN3O6S2

Molecular Weight

488.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H22ClN3O6S2/c1-3-31(27,28)19-21-10-16(20)17(22-19)18(24)23(14-8-9-30(25,26)12-14)11-13-4-6-15(29-2)7-5-13/h4-7,10,14H,3,8-9,11-12H2,1-2H3

InChI Key

AAYYGKKBGVFCAO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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